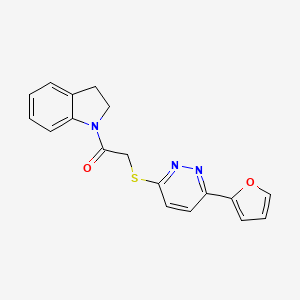

2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c22-18(21-10-9-13-4-1-2-5-15(13)21)12-24-17-8-7-14(19-20-17)16-6-3-11-23-16/h1-8,11H,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUMOFKLDOLVAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(C=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a pyridazine ring, a furan moiety, and an indole derivative. Its molecular formula is . The synthesis typically involves multi-step reactions, including the formation of thioether linkages and the introduction of various substituents on the indole and pyridazine rings.

Biological Activities

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds featuring thioether linkages. For instance, derivatives with furan and pyridazine components have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 31.25 to 125 µg/mL, indicating moderate to strong antibacterial effects .

Anticancer Properties

Compounds with indole scaffolds are well-documented for their anticancer activities. Research has demonstrated that derivatives similar to 2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone exhibit cytotoxic effects in various cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation and modulation of cell cycle progression .

Antimalarial Activity

A systematic study on thiazole derivatives, which share structural similarities with our compound, revealed promising antimalarial activity against Plasmodium falciparum. The SAR indicated that specific substitutions enhance potency, suggesting that modifications to the furan or pyridazine rings could similarly affect the biological activity of 2-((6-(Furan-2-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the pyridazine ring enhances its reactivity and biological potency.

- Indole Modifications : Substituents on the indole nitrogen can significantly impact cytotoxicity and selectivity towards cancer cells.

- Thioether Linkage : The thioether bond has been shown to play a critical role in enhancing antimicrobial activity.

Case Studies

Several case studies have investigated the biological effects of related compounds:

- Indole Derivatives : A series of novel indole Schiff base derivatives were synthesized and tested for antifungal activity against Fusarium species. Results indicated that modifications on the indole scaffold could lead to enhanced antifungal properties .

- Thiazole Compounds : A study involving thiazole derivatives showed significant leishmanicidal activity, suggesting that similar modifications in our target compound may yield beneficial effects against parasitic infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on core heterocycles, substituents, and bioactivity. Key comparisons include:

Key Observations:

Bioisosteric Replacements: The pyridazine core in the target compound may serve as a bioisostere for pyridine or quinoline rings found in kinase inhibitors (e.g., the quinoline derivative in ). Pyridazine’s electron-deficient nature enhances hydrogen bonding and π-stacking in binding pockets.

Substituent Effects :

- The furan-2-yl group in the target compound provides rigidity and planar geometry, similar to phenyl or trifluoromethyl groups in other heterocycles . However, furan’s lower electronegativity may reduce metabolic oxidation compared to CF₃ groups.

- The indoline moiety shares structural homology with indole derivatives (e.g., ), but its saturated ring system may confer distinct conformational preferences in target binding.

Synthetic Accessibility: The synthesis of the target compound likely involves coupling a 6-(furan-2-yl)pyridazine-3-thiol with a bromoethanone-indoline precursor, analogous to methods for indole and quinoline derivatives . Purity challenges (e.g., 95% for similar heterocycles in ) suggest stringent chromatographic or recrystallization protocols are required.

Research Findings and Gaps

- Structural Data: No crystallographic data for the target compound are available, though SHELX-based refinement (e.g., ) could resolve its conformation and intermolecular interactions.

- ADME Profiles : The thioether group may enhance lipophilicity compared to oxygen-linked analogues, but its metabolic susceptibility to oxidation remains uncharacterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.